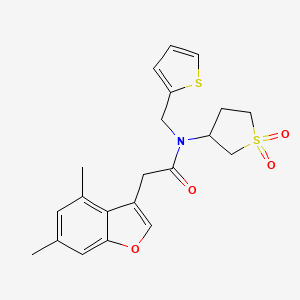![molecular formula C27H25ClFN3O2 B11413244 4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11413244.png)
4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[4-(2-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-Fluorphenyl)pyrrolidin-2-on ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern, einen Pyrrolidinon-Ring und verschiedene Substituenten einschließlich einer Chlorphenoxygruppe und einer Fluorphenylgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{1-[4-(2-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-Fluorphenyl)pyrrolidin-2-on umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein gängiger Ansatz umfasst die folgenden Schritte:
Bildung des Benzimidazol-Kerns: Dies kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder deren Derivat unter sauren Bedingungen erreicht werden.
Anlagerung der Chlorphenoxygruppe: Dieser Schritt beinhaltet die nucleophile Substitution eines Chlorphenol-Derivats mit einem geeigneten Alkylhalogenid.
Bildung des Pyrrolidinon-Rings: Dies kann durch Cyclisierung eines geeigneten Amins mit einer Carbonylverbindung unter basischen Bedingungen erfolgen.
Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet typischerweise eine Kupplungsreaktion, wie z. B. eine Suzuki-Miyaura-Kreuzkupplung, unter Verwendung einer Fluorphenylboronsäure und eines halogenierten Zwischenprodukts.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
Attachment of the Chlorophenoxybutyl Group: This step involves the reaction of the benzodiazole core with 2-chlorophenoxybutyl bromide under basic conditions.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 4-fluorophenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{1-[4-(2-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-Fluorphenyl)pyrrolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Zwischenprodukte und Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen Eigenschaften als bioaktive Verbindung mit verschiedenen biologischen Aktivitäten untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Eigenschaften.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-{1-[4-(2-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-Fluorphenyl)pyrrolidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Benzimidazol-Kern ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren, wodurch er möglicherweise deren Aktivität hemmt. Der Pyrrolidinon-Ring kann die Bindungsaffinität und -spezifität der Verbindung verbessern. Die Chlorphenoxy- und Fluorphenylgruppen können zur Gesamtpharmakokinetik und -dynamik der Verbindung beitragen.
Wirkmechanismus
The mechanism of action of 4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[4,4-Bis(4-fluorphenyl)butyl]-4-(2-chlorphenoxy)-1,2,3,6-tetrahydropyridin-Oxalat
- 1-[4-(2-Chlorphenoxy)butyl]imidazol
Einzigartigkeit
4-{1-[4-(2-Chlorphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-Fluorphenyl)pyrrolidin-2-on ist aufgrund seiner Kombination aus einem Benzimidazol-Kern, einem Pyrrolidinon-Ring und spezifischen Substituenten einzigartig. Diese einzigartige Struktur kann im Vergleich zu ähnlichen Verbindungen besondere biologische Aktivitäten und chemische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C27H25ClFN3O2 |
|---|---|
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
4-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H25ClFN3O2/c28-22-7-1-4-10-25(22)34-16-6-5-15-31-24-9-3-2-8-23(24)30-27(31)19-17-26(33)32(18-19)21-13-11-20(29)12-14-21/h1-4,7-14,19H,5-6,15-18H2 |
InChI-Schlüssel |
HVHGHFATEJLXCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate](/img/structure/B11413165.png)
![methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate](/img/structure/B11413177.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11413181.png)
![2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11413189.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413192.png)
![Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11413197.png)
![7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11413200.png)
![5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11413206.png)


![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413222.png)
![7-(3-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413230.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11413237.png)
![3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11413252.png)
